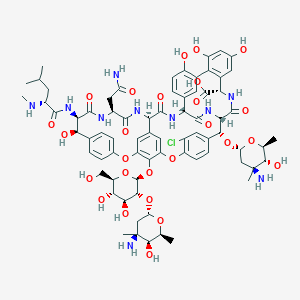
(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid, also known as 8-OH-DPAT, is a selective agonist for the 5-HT1A receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
Wirkmechanismus
(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid acts as a selective agonist for the 5-HT1A receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron. This leads to a decrease in the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and cognition.
Biochemische Und Physiologische Effekte
(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function in patients with schizophrenia. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid in lab experiments include its high selectivity for the 5-HT1A receptor, which allows for precise targeting of this receptor. However, the limitations of using (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.
Zukünftige Richtungen
For the research on (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid include the development of new analogs with improved selectivity and efficacy for the 5-HT1A receptor. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid involves several steps. The first step is the protection of the hydroxyl group in 8-hydroxytetralin, followed by the conversion of the amino group to a protected form. The second step involves the introduction of a carboxylic acid group at the 2-position. The final step is the deprotection of the amino and hydroxyl groups to obtain (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in patients with schizophrenia.
Eigenschaften
CAS-Nummer |
168629-06-9 |
|---|---|
Produktname |
(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2R)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
MIZUUMRXJDZBJU-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N |
Kanonische SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Synonyme |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)


![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)



![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)


